molecular formula C17H17N3O3S2 B2960023 3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920244-01-5

3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2960023
CAS RN: 920244-01-5
M. Wt: 375.46
InChI Key: LPNMNJVEICYKOR-UHFFFAOYSA-N
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Description

Thiophene-substituted chalcones are often used as precursors to synthesize various pyrimidine derivatives . Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive and anticonvulsant activities .


Synthesis Analysis

Thiophene-substituted chalcones can be cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines . These compounds can then be refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions can be carried out depending on the desired end product .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by elemental analysis and spectral studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve cyclisation and refluxing with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various experimental methods. For example, melting points can be determined in an open capillary .

Scientific Research Applications

Antimicrobial Activity

The pyridazine moiety present in the compound is known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This makes it a valuable scaffold for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Antidepressant and Anxiolytic Effects

Compounds with a pyridazine base have been associated with antidepressant and anxiolytic effects . This suggests potential applications in the treatment of mental health disorders such as depression and anxiety, where modulation of neurotransmitter systems is key.

Anticancer Potential

Pyridazine derivatives have been explored for their anticancer properties. The compound could be used as a lead structure for the synthesis of new anticancer agents, potentially offering novel mechanisms of action against various cancer cell lines .

Antiplatelet and Cardiovascular Applications

The compound’s derivatives have demonstrated antiplatelet activity, which is essential in the prevention of thrombosis . This indicates its potential use in cardiovascular research, particularly in the development of treatments for preventing heart attacks and strokes.

Agrochemical Applications

Pyridazine and pyridazinone rings are also found in agrochemicals. The compound could be utilized in the synthesis of new herbicides or pesticides, contributing to the agricultural industry by controlling unwanted plant growth and pests .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system they interact with. For example, some pyrimidopyrimidine analogues have been identified as inhibitors of growth factor receptors .

Future Directions

Future research could focus on synthesizing new derivatives and testing their biological activities. High throughput screening could be used to identify compounds with desirable properties .

properties

IUPAC Name

3-methyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-13-4-2-5-14(12-13)25(21,22)18-9-10-23-17-8-7-15(19-20-17)16-6-3-11-24-16/h2-8,11-12,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNMNJVEICYKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

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